

Head-to-Head Comparison of TYK2 Inhibitors in Preclinical Psoriasis Models

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Compound of Interest

Compound Name: Tyk2-IN-18-d3

Cat. No.: B15135824

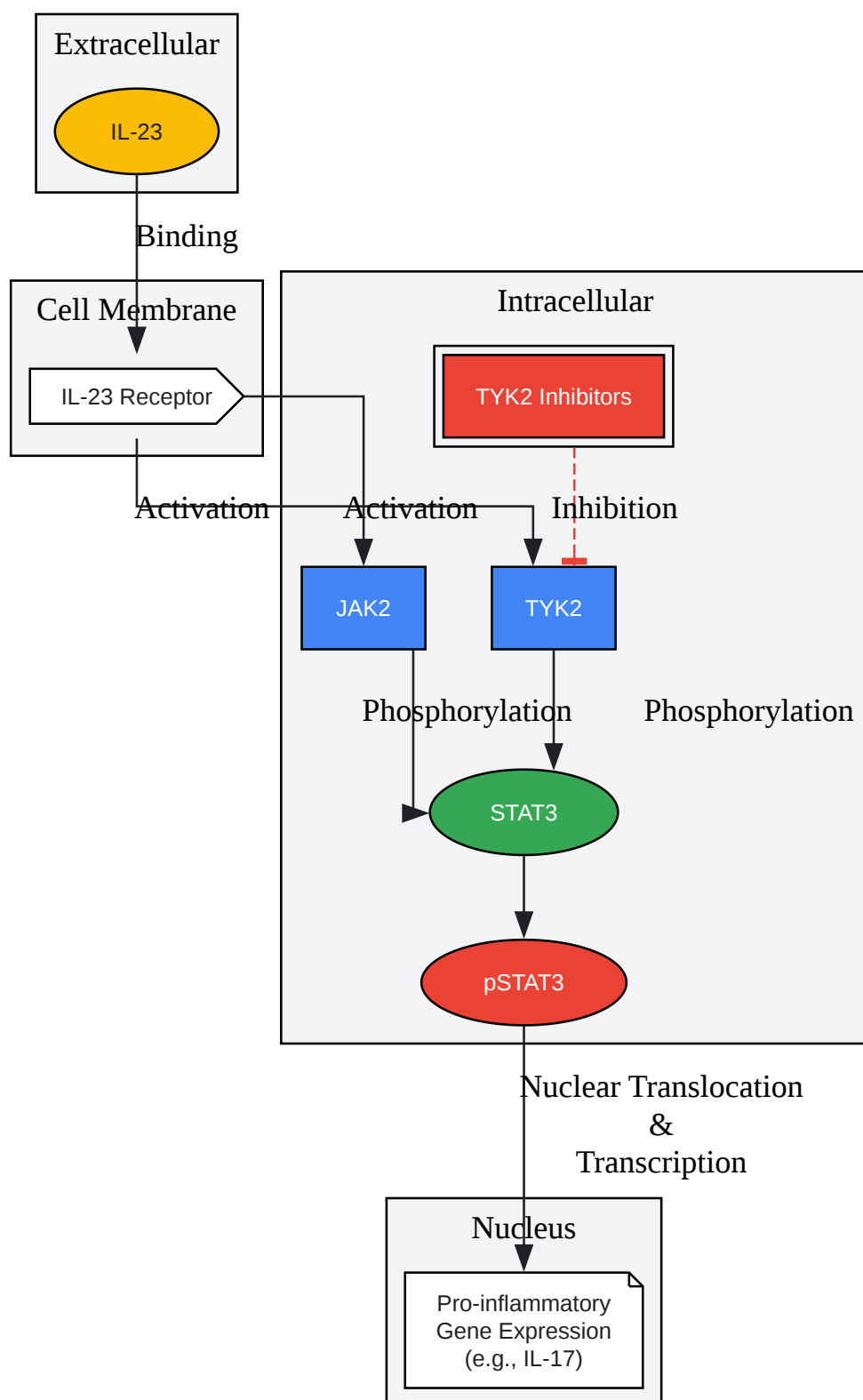
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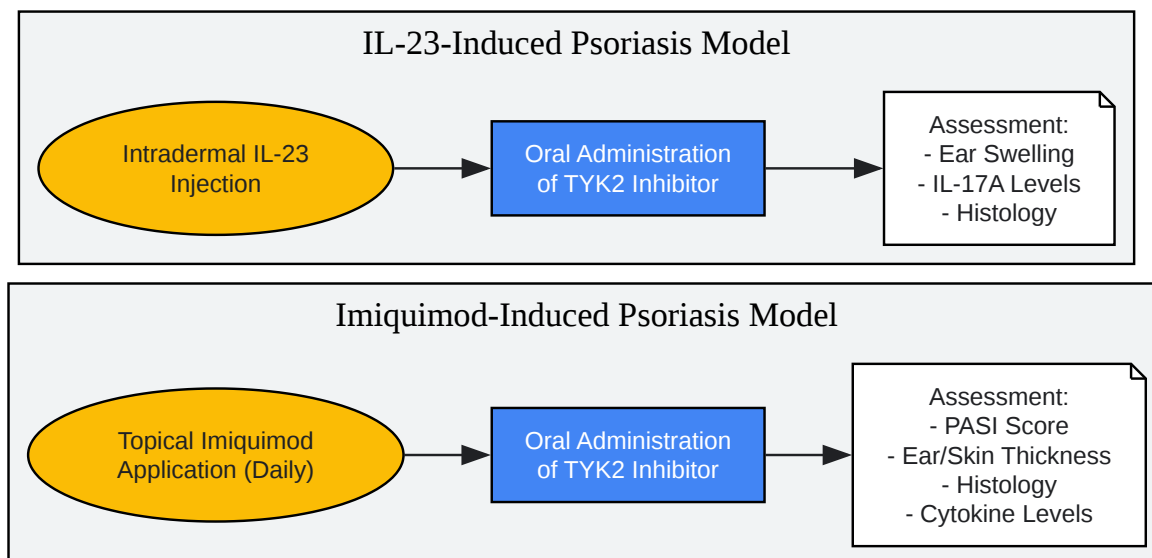
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of TYK2 Inhibitor Performance

The landscape of oral therapies for psoriasis is rapidly evolving, with Tyrosine Kinase 2 (TYK2) inhibitors emerging as a promising new class of targeted treatments. These small molecules interfere with the signaling of key cytokines implicated in the pathogenesis of psoriasis, such as Interleukin-23 (IL-23), IL-12, and Type I interferons. This guide provides a head-to-head comparison of the preclinical efficacy of leading TYK2 inhibitors, including the approved drug deucravacitinib and others in clinical development like ropsacitinib and brepocitinib. The data presented here is collated from various preclinical studies utilizing well-established psoriasis mouse models.

TYK2 Signaling in Psoriasis

The IL-23/IL-17 axis is a critical pathway in the inflammatory cascade of psoriasis. TYK2, a member of the Janus kinase (JAK) family, plays a crucial role in mediating the signaling of the IL-23 receptor. Upon IL-23 binding, TYK2 and JAK2 are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to induce the expression of pro-inflammatory genes, including those for IL-17. By inhibiting TYK2, the downstream signaling cascade is disrupted, leading to a reduction in the inflammatory response characteristic of psoriasis.^{[1][2]}





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